Product packaging for Actaplanin A(Cat. No.:CAS No. 88357-81-7)

Actaplanin A

Cat. No.: B12659566
CAS No.: 88357-81-7
M. Wt: 1970.2 g/mol
InChI Key: BCXWYYWMAHVAHK-VNYVUCJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Glycopeptide Antibiotic Discovery

The journey of glycopeptide antibiotics began in the mid-1950s with the discovery of vancomycin (B549263) and ristocetin (B1679390) from soil bacteria. acs.org Vancomycin, isolated from Amycolatopsis orientalis (formerly Streptomyces orientalis), was approved for clinical use in 1958 and became a critical tool against Gram-positive infections. annualreviews.orgacs.org Its use declined with the advent of newer antibiotics but saw a resurgence in the 1980s with the rise of methicillin-resistant Staphylococcus aureus (MRSA). acs.orgresearchgate.net

Teicoplanin, another significant natural glycopeptide, was discovered in 1978 from Actinoplanes teichomyceticus. acs.orgwikipedia.orgnih.gov It gained approval in Europe in 1998. acs.org The success of vancomycin and teicoplanin spurred further research, leading to the discovery of other glycopeptides like actaplanin (B1258164) in 1974 and a renewed focus on developing new natural and semisynthetic derivatives. acs.orgtaylorfrancis.com

Table 1: Timeline of Key Glycopeptide Antibiotic Discoveries

Antibiotic Year of Discovery/Report Source Organism
Vancomycin 1953 Amycolatopsis orientalis
Ristocetin mid-1950s Amycolatopsis lurida
Actaplanin 1974 Actinoplanes missouriensis
Teicoplanin 1978 Actinoplanes teichomyceticus

Classification of Glycopeptide Antibiotics and Position of Actaplanin A within the Glycopeptide Family

Glycopeptide antibiotics are generally classified into four main types based on their chemical structures. researchgate.netresearchgate.net This classification helps in understanding their mechanism of action and potential for modification.

Type I (Vancomycin-type): These contain aliphatic chains in specific amino acid residues. researchgate.net Vancomycin is the primary example of this group. researchgate.net

Type II (Actinoidin A-type): Characterized by aromatic aliphatic chains in their amino acid structure. researchgate.net

Type III (Ristocetin-type): Similar to Type II but with an additional ring system. researchgate.net Ristocetin is a representative of this class. researchgate.net

Type IV (Teicoplanin-type): These are similar to Type III but also possess aliphatic side chains on a sugar moiety. researchgate.net

Actaplanin is a complex of broad-spectrum antibiotics produced by the bacterium Actinoplanes missouriensis. wiktionary.orgjst.go.jpresearchgate.net It is considered a member of the vancomycin class of glycopeptide antibiotics. nih.gov Specifically, this compound is a major component of this complex. researchgate.net The core structure of actaplanin, its pseudo-aglycone, shares similarities with the pseudo-aglycone of ristocetin. jst.go.jpnih.gov The different actaplanins within the complex share the same peptide core and an amino sugar but differ in their neutral sugar composition. jst.go.jpnih.gov

Significance of this compound in Antimicrobial Research

This compound and the broader actaplanin complex hold significance in antimicrobial research for several reasons. They exhibit a broad spectrum of activity against Gram-positive bacteria. jst.go.jp Research has shown that derivatives of actaplanin retain the antimicrobial spectrum of the parent complex. epo.org

The study of actaplanin contributes to the understanding of glycopeptide structure-activity relationships. For instance, hydrolytic experiments have revealed that the different components of the actaplanin complex are composed of the same peptide core and an amino sugar, with variations in their neutral sugar content. nih.gov This modularity offers potential pathways for the creation of new semisynthetic derivatives. Furthermore, actaplanin has been used in agricultural applications as a growth promoter in livestock, although this use has been subject to regulatory scrutiny due to concerns about promoting antibiotic resistance. umn.edugoogle.com The unique properties of actaplanin have also been utilized in analytical chemistry, for example, in the enantiomeric separation of certain nonsteroidal anti-inflammatory drugs. jst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C90H101ClN8O40 B12659566 Actaplanin A CAS No. 88357-81-7

Properties

CAS No.

88357-81-7

Molecular Formula

C90H101ClN8O40

Molecular Weight

1970.2 g/mol

IUPAC Name

methyl 22-amino-2-[(4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5-chloro-64-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-26,44,49-trihydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-31,47-bis[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29,31,33(60),41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylate

InChI

InChI=1S/C90H101ClN8O40/c1-29-47-18-35(19-48(29)131-87-74(116)70(112)66(108)53(25-100)133-87)61-83(122)97-62-36-20-51(128-38-9-4-31(5-10-38)14-43(80(119)95-61)94-81(120)59(93)32-6-12-45(106)49(17-32)130-47)78(138-90-79(73(115)69(111)56(28-103)136-90)139-89-76(118)72(114)68(110)55(27-102)135-89)52(21-36)129-46-13-8-34(16-41(46)91)77(137-57-24-42(92)65(107)30(2)127-57)64-85(124)98-63(86(125)126-3)40-22-37(104)23-50(132-88-75(117)71(113)67(109)54(26-101)134-88)58(40)39-15-33(7-11-44(39)105)60(82(121)99-64)96-84(62)123/h4-13,15-23,30,42-43,53-57,59-77,79,87-90,100-118H,14,24-28,92-93H2,1-3H3,(H,94,120)(H,95,119)(H,96,123)(H,97,122)(H,98,124)(H,99,121)/t30-,42-,43?,53-,54-,55-,56-,57?,59?,60?,61?,62?,63?,64?,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+,75+,76+,77?,79-,87?,88?,89?,90?/m1/s1

InChI Key

BCXWYYWMAHVAHK-VNYVUCJKSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC1=CC=C(CC2C(=O)NC(C3=CC(=C(C(=C3)OC3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)C(=O)N7)C=C1)O)C(=O)OC)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)OC1=CC=C(CC2C(=O)NC(C3=CC(=C(C(=C3)OC3C(C(C(C(O3)CO)O)O)O)C)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)C(=O)N7)C=C1)O)C(=O)OC)N)O

Origin of Product

United States

Bioproduction and Isolation Methodologies of Actaplanin a

Microorganismal Sources of Actaplanin (B1258164) A

The primary source of Actaplanin A is the bacterium Actinoplanes missouriensis. While this species is the most well-documented producer, the broader group of actinomycetes, known for their prolific antibiotic production, represents a potential source for novel glycopeptides.

Actinoplanes missouriensis is a species of actinomycete bacteria that is the principal producer of the actaplanin complex. iajps.comiiab.me First identified as the source of these broad-spectrum antibiotics, this microorganism synthesizes a mixture of related actaplanin compounds, including this compound. wikipedia.org Research has shown that different strains of Actinoplanes missouriensis can produce varying ratios of the actaplanin components. The biosynthesis of actaplanins by this organism results in a complex mixture of glycopeptides that share a common peptide core but differ in their sugar moieties. iajps.comwikipedia.org

The life cycle of Actinoplanes missouriensis involves the formation of sporangia, which contain motile spores. This characteristic is typical of the Actinoplanes genus and plays a role in the organism's distribution and survival in its natural soil habitat. The production of secondary metabolites like actaplanins is often linked to the morphological differentiation of the bacterium.

The genus Actinoplanes includes a variety of species known for producing a diverse array of secondary metabolites, including other antibiotics. For instance, Actinoplanes teichomyceticus is the producer of teicoplanin, another important glycopeptide antibiotic. While there is no direct evidence in the reviewed literature of other Actinoplanes species producing this compound, the chemical diversity within the genus suggests that screening of other species could potentially yield novel actaplanin analogs or other related glycopeptides.

Actinomycetes, as a broader group, are a rich source of antibiotics. nih.gov Genera such as Streptomyces, Micromonospora, and Nocardia have been extensively studied and have yielded numerous clinically significant antimicrobial agents. The exploration of diverse actinomycete strains from various ecological niches remains a promising strategy for the discovery of new antibiotics, including potentially novel glycopeptide compounds with structures and activities similar to this compound.

Fermentation Processes for this compound Production

The production of this compound through fermentation is a complex process that requires careful optimization of nutritional and physical parameters to maximize the yield of the desired compound.

The composition of the fermentation medium is a critical factor influencing the production of actaplanins by Actinoplanes missouriensis. The optimization of carbon and nitrogen sources, as well as the presence of essential minerals and trace elements, can significantly impact the yield and composition of the actaplanin complex.

While specific media formulations for this compound production are often proprietary, the general principles of antibiotic fermentation suggest that a complex medium is typically employed. This may include a variety of carbon sources such as glucose, starch, or glycerol, and nitrogen sources like soybean meal, yeast extract, or peptone. The carbon-to-nitrogen ratio is a crucial parameter that needs to be carefully controlled to support both microbial growth and secondary metabolite production. dechema.de

The following table outlines key nutritional factors and their general roles in antibiotic fermentation, which are applicable to this compound production:

Nutritional FactorRole in FermentationPotential Sources
Carbon Source Provides energy for cell growth and biosynthesis of metabolites.Glucose, Sucrose, Starch, Glycerol
Nitrogen Source Essential for the synthesis of amino acids, proteins, and nucleic acids.Soybean Meal, Yeast Extract, Peptone, Ammonium Salts
Phosphate A key component of nucleic acids and phospholipids; involved in energy metabolism.Potassium Phosphate, Sodium Phosphate
Trace Elements Act as cofactors for enzymes involved in metabolic pathways.Iron, Zinc, Manganese, Copper

The controlled environment of a bioreactor is essential for achieving high yields of this compound. Several physical parameters must be carefully monitored and controlled throughout the fermentation process.

Key bioreactor parameters that influence this compound production include:

Temperature: The optimal temperature for the growth of Actinoplanes missouriensis and actaplanin production needs to be maintained.

pH: The pH of the fermentation broth can affect enzyme activity and the stability of the produced antibiotic. Control of pH is typically achieved through the addition of acids or bases.

Dissolved Oxygen: As an aerobic process, the supply of dissolved oxygen is critical for the growth of the microorganism and the biosynthesis of the antibiotic. Agitation and aeration rates are adjusted to maintain an optimal dissolved oxygen level.

Agitation: Agitation ensures the homogenous distribution of nutrients and oxygen throughout the bioreactor and prevents cell sedimentation.

The following table summarizes the key bioreactor parameters and their significance in the fermentation process:

ParameterSignificanceTypical Control Strategy
Temperature Affects microbial growth rate and enzyme activity.Heating/cooling jacket
pH Influences metabolic pathways and product stability.Automated addition of acid/base
Dissolved Oxygen Crucial for aerobic respiration and antibiotic biosynthesis.Control of agitation and aeration rates
Agitation Ensures homogeneity of the culture medium.Variable speed impeller

Chromatographic Separation and Purification Techniques for the this compound Complex

Following fermentation, the actaplanin complex, which includes this compound, must be separated from the fermentation broth and purified. This is typically achieved through a multi-step process involving various chromatographic techniques.

The initial recovery of the actaplanin complex from the fermentation broth may involve filtration or centrifugation to remove the microbial biomass. The resulting supernatant is then subjected to a series of chromatographic steps to isolate and purify the individual actaplanin components.

Common chromatographic techniques used in the purification of glycopeptide antibiotics like actaplanins include:

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. iajps.com It is effective in the initial purification steps to separate the positively charged actaplanin molecules from other components in the fermentation broth. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. wikipedia.orgiiab.me It is often used in the final stages of purification to separate the individual actaplanin components, such as this compound, from the complex mixture. nih.govyoutube.com

The selection and sequence of these chromatographic steps are critical for achieving a high purity of this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound Complex Resolution

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of the Actaplanin complex. labcompare.comnih.gov This high-resolution separation method is essential for resolving the complex mixture of closely related glycopeptides produced during fermentation into its individual components, such as Actaplanins A, B1, B2, B3, C1, and G. labcompare.comnih.gov

Preparative HPLC, a larger scale version of analytical HPLC, is employed for the isolation of significant quantities of these individual Actaplanin factors, allowing for further structural and biological studies. While specific parameters can vary, reversed-phase HPLC is a commonly utilized mode for the separation of complex antibiotic mixtures. In this approach, a non-polar stationary phase is used with a polar mobile phase, and separation is achieved based on the differential hydrophobicity of the components. The individual Actaplanins, differing in their sugar moieties, exhibit distinct retention times under such conditions, enabling their effective separation. labcompare.com The analysis of hydrolysis mixtures of the Actaplanin complex is also conducted using HPLC to identify and quantify the resulting products.

Interactive Table: Representative HPLC Parameters for Antibiotic Separation

Parameter Description
Column Reversed-phase columns, such as C18, are typically used.
Mobile Phase A gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Detection UV absorbance is a common detection method for these compounds.
Flow Rate Adjusted based on column dimensions and desired separation time.

| Temperature | Column temperature is often controlled to ensure reproducibility. |

Other Chromatographic Approaches for this compound Isolation

Initial purification of the Actaplanin complex from the filtered fermentation broth often involves adsorption chromatography. For the related glycopeptide teicoplanin, synthetic adsorbent resins and cation exchange resins are used in pre-purification steps. warwick.ac.uk Ion-exchange chromatography, a technique that separates molecules based on their net charge, is a plausible method for the initial cleanup of the charged glycopeptide molecules from other components in the fermentation broth. google.com Similarly, affinity chromatography, which utilizes specific binding interactions, could theoretically be employed, though specific applications for Actaplanin are not detailed in the available literature. These initial chromatographic steps are crucial for removing bulk impurities and concentrating the Actaplanin complex, thereby preparing the sample for the more refined separation by preparative reversed-phase HPLC.

Hydrolytic and Methanolytic Derivatization for Structural Probing and Analog Generation

Chemical derivatization through hydrolysis and methanolysis serves as a powerful tool for the structural elucidation of the Actaplanin complex and the generation of novel analogs. These techniques selectively cleave specific chemical bonds, allowing researchers to isolate and identify the core peptide structure and the attached sugar moieties.

Partial Acidic Hydrolysis of Actaplanin Complex and Isolation of Hydrolysis Products

Partial acidic hydrolysis is a key technique used to selectively remove sugar residues from the Actaplanin complex, leading to the formation of new Actaplanin derivatives. This process is typically carried out under controlled conditions of pH, temperature, and time to achieve specific cleavage patterns. By dissolving the Actaplanin complex in an aqueous solution at a pH range of 1.5 to 2.0 and heating it at temperatures between 80 to 100°C, researchers can generate a variety of hydrolysis products. hplc.eu

One documented procedure involves heating the Actaplanin complex at 90°C for 2.5 hours in an aqueous solution with a pH of 1.80 to 1.85. hplc.eu The resulting mixture of hydrolysis products is then analyzed and separated by HPLC. This method has been instrumental in understanding the sugar composition of different Actaplanin factors and in creating new analogs. For instance, the hydrolysis of this compound predominantly yields Actaplanin C2a through the removal of its mannosyl-glucose disaccharide, alongside a minor product, Actaplanin K. hplc.euteledynelabs.com

Interactive Table: Products of Partial Acidic Hydrolysis of Various Actaplanin Factors

Precursor Actaplanin Major Hydrolysis Product(s) Minor Hydrolysis Product(s) Sugar(s) Removed
This compound Actaplanin C2a Actaplanin K Mannosyl-glucose disaccharide, R2 mannose
Actaplanin B1 Actaplanin C2a Actaplanin L Rhamnosyl-glucose disaccharide, R2 mannose
Actaplanin B2 - Actaplanin O Both mannose sugars (R2 and R3)
Actaplanin C1a Actaplanin D1 Actaplanin N Rhamnosyl-glucose disaccharide, R2 mannose

| Actaplanin G | Actaplanin D1 | - | R1 glucose |

Methanolysis for Actaplanin Ψ(pseudo)-Aglycone Isolation

Methanolysis is another crucial derivatization technique that allows for the selective removal of the neutral sugar moieties from the Actaplanin complex, while leaving the amino sugar attached to the peptide core. labcompare.com This process results in the isolation of the Actaplanin Ψ(pseudo)-aglycone. labcompare.com

The pseudo-aglycone is a key structural component, as it consists of the core peptide backbone and the L-ristosamine amino sugar. labcompare.com The isolation of this entity is vital for detailed structural analysis, particularly through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. labcompare.comardena.com Studies on the Actaplanin pseudo-aglycone have revealed significant structural similarities to the pseudo-aglycone of ristocetin (B1679390), another member of the glycopeptide antibiotic family. labcompare.comardena.com This comparative analysis has been fundamental in elucidating the complex architecture of the Actaplanin peptide core. ardena.com

Advanced Structural Characterization of Actaplanin a and Its Analogs

Elucidation of the Glycopeptide Core Peptide Structure of Actaplanin (B1258164) A Aglycone

The foundational structure of actaplanin A is its aglycone, the peptide scaffold remaining after the removal of all sugar units. Through extensive chemical and spectroscopic analysis, this core was identified as a cyclic heptapeptide (B1575542). The elucidation process involved complete acid hydrolysis to break down the peptide into its constituent amino acids, which were then identified and quantified.

The aglycone is composed of seven amino acid residues, including several non-proteinogenic aromatic amino acids that are critical to its structure and function. A defining characteristic of the actaplanin aglycone is its rigid, three-dimensional conformation, which is maintained by three diaryl ether linkages. These cross-links are formed between the phenolic side chains of specific amino acid residues (residues 1-3, 2-4, and 5-7), creating a constrained, basket-like structure. Research confirmed that the this compound aglycone contains a single chlorine atom, located on the aromatic ring of the second amino acid residue.

The amino acid composition and sequence are fundamental to its identity. The table below outlines the constituent residues of the this compound aglycone.

Table 1. Amino Acid Residues of the this compound Aglycone.
Residue PositionAmino Acid IdentityKey Structural Feature
1N-terminal Dihydroxyphenylglycine (d-Hpg)Forms ether link to residue 3
2ChlorohydroxyphenylglycineChlorinated; forms ether link to residue 4
3Dihydroxyphenylglycine (d-Hpg)Forms ether link to residue 1
4Hydroxyphenylglycine (p-Hpg)Forms ether link to residue 2; site of amino sugar attachment
5Dihydroxyphenylglycine (d-Hpg)Forms ether link to residue 7
6Hydroxyphenylglycine (p-Hpg)Site of neutral sugar attachment
7C-terminal Dihydroxyphenylglycine (d-Hpg)Forms ether link to residue 5

Identification and Linkage of Constituent Amino Sugars, notably L-Ristosamine

A critical aspect of the this compound structure is its glycosylation with amino sugars. Mild acid hydrolysis selectively cleaves the glycosidic bonds of the most labile sugars, allowing for their isolation and identification. Analysis revealed that the primary amino sugar component of this compound is L-ristosamine .

This identification was confirmed through chromatographic comparison with authentic standards and spectroscopic analysis of the isolated sugar. Further investigation into the complete structure of this compound established the precise point of attachment. The L-ristosamine moiety is linked via an α-O-glycosidic bond to the phenolic hydroxyl group of the fourth amino acid residue (p-Hpg) of the aglycone core. This specific linkage is a conserved feature in this subgroup of glycopeptide antibiotics. Other actaplanin factors within the larger complex may also contain the related amino sugar L-actinosamine, but L-ristosamine is the characteristic amino sugar of this compound.

Analysis of Neutral Sugar Moieties (Glucose, Mannose, Rhamnose) and Glycosylation Patterns within the Actaplanin Complex

Actaplanin is not a single compound but a complex of closely related factors (A, B1, B2, B3, C1, G, etc.) that are co-produced by Actinoplanes missouriensis. These factors share the same aglycone but differ in the composition and arrangement of their neutral sugar side chains.

Detailed analysis via hydrolysis and chromatography has shown that the neutral sugars present across the actaplanin complex are glucose , mannose , and rhamnose . The primary site for the attachment of these neutral sugars is the phenolic hydroxyl group of the sixth amino acid residue (p-Hpg). In many actaplanin factors, these sugars exist as a core trisaccharide unit, identified as α-L-rhamnosyl-(1→2)-β-D-glucosyl-(1→6)-α-D-mannose.

The specific identity of an actaplanin factor is determined by the nature of the sugar attached to this core mannose residue. For instance, this compound is characterized by the presence of the full rhamnosyl-glucosyl-mannose chain. Other factors may be missing one or more of these sugars, resulting in a family of related structures.

Table 2. Sugar Composition of Major Actaplanin Factors.
Actaplanin FactorAmino Sugar (at Residue 4)Neutral Sugar Chain (at Residue 6)
This compoundL-RistosamineRhamnose-Glucose-Mannose
Actaplanin B1L-RistosamineGlucose-Mannose
Actaplanin B2L-RistosamineMannose
Actaplanin B3L-RistosamineRhamnose-Mannose
Actaplanin GL-RistosamineNone (aglycone with only L-ristosamine)

Comparative Structural Analysis with Related Glycopeptide Antibiotics

The structure of this compound is best understood in the context of its chemical family. Comparative analysis with other well-known glycopeptides reveals both profound similarities and subtle but important differences.

The most striking structural relationship is with the antibiotic ristocetin (B1679390) . Chemical degradation and spectroscopic studies have conclusively demonstrated that the aglycones of actaplanin and ristocetin are identical. They share the exact same heptapeptide sequence, stereochemistry, and diaryl ether cross-linking pattern.

The distinction between the actaplanin complex and the ristocetin complex lies exclusively in their glycosylation. While both are decorated with a variety of sugars, the specific sugars and their points of attachment differ. For example, ristocetin A contains a tetrasaccharide unit (composed of rhamnose, arabinose, mannose, and glucose) that is structurally distinct from the trisaccharide chain found in this compound. This highlights how producing organisms can use the same peptide scaffold but modify it with different sugar appendages to create distinct molecules.

When compared to vancomycin (B549263) , the prototypical glycopeptide antibiotic, both similarities and key differences emerge.

Shared Framework: Both vancomycin and this compound possess a heptapeptide core cross-linked by aryl ether bonds, a hallmark of the entire class. Both are produced by actinomycetes.

Amino Acid Differences: The peptide backbone of vancomycin differs from that of this compound. Vancomycin contains N-methylleucine and aspartic acid, which are absent in actaplanin.

Chlorination: Vancomycin is dichlorinated (at residues 2 and 6), while this compound is monochlorinated (at residue 2).

Other glycopeptides derived from the genus Actinoplanes, such as teicoplanin , show further structural diversification. Teicoplanin also has a chlorinated, cross-linked heptapeptide core but is distinguished by the presence of a long fatty acid chain attached to one of its sugar moieties, classifying it as a lipoglycopeptide. This demonstrates the biosynthetic versatility within the Actinoplanes genus to produce a wide array of structurally related but distinct antibiotics.

Spectroscopic Techniques for Structural Confirmation and Elucidation

The determination of the complex structure of this compound was heavily reliant on a suite of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was the cornerstone for piecing together the final, detailed structure.

¹H NMR: Allowed for the identification of all protons in the molecule, including the characteristic signals of the anomeric protons of the sugars, which helped determine their stereochemistry (α or β linkage), and the aromatic protons of the amino acid side chains.

¹³C NMR: Provided a complete map of the carbon skeleton, confirming the number and type of amino acid residues and sugar units.

2D NMR Techniques: Two-dimensional experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) were indispensable. COSY established proton-proton coupling networks within individual amino acid and sugar residues. NOESY was paramount for determining the sequence of the peptide by identifying through-space proximities between protons on adjacent residues and, crucially, for identifying the specific linkage points between the sugars and the aglycone by observing NOEs between sugar anomeric protons and protons on the peptide backbone.

Chemical Degradation: Classical chemical methods provided foundational evidence. Controlled acid hydrolysis was used to sequentially or completely remove sugar units, and the resulting aglycone and liberated sugars were analyzed separately. This confirmed the identity of the constituent parts before spectroscopic methods were used to assemble them.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the complete, unambiguous structural assignment of complex natural products like this compound. It provides unparalleled, atom-level insight into the molecule's constitution, connectivity, and three-dimensional conformation in solution. The process involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Initially, 1D ¹H and ¹³C NMR spectra provide a census of all proton and carbon atoms within the molecule, respectively. The chemical shifts in these spectra offer preliminary clues about the chemical environment of each nucleus, helping to distinguish between aromatic protons of the peptide core, aliphatic protons of amino acid side chains, and protons within the sugar units.

However, the true power of NMR is realized through 2D experiments, which reveal correlations between nuclei, allowing for the assembly of molecular fragments and the connection of these fragments into the final structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. For this compound, COSY is instrumental in tracing the spin systems within each individual amino acid residue (e.g., connecting the α-proton to the β-protons) and within each sugar ring (e.g., tracing the H-1 to H-6 protons).

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate protons directly to the carbon atoms to which they are attached. This is a critical step for assigning the signals in the complex ¹³C NMR spectrum by linking them to the more easily resolved and assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most crucial for assembling the complete structure of this compound. It detects long-range correlations (typically over 2-3 bonds) between protons and carbons. This allows for the connection of individual structural units. Key applications include:

Peptide Sequencing: Establishing the sequence of the amino acids by observing correlations from the amide (NH) or alpha (Hα) proton of one residue to the carbonyl carbon (C=O) of the preceding residue.

Identifying Glycosylation Sites: Determining the exact attachment points of the sugar chain to the peptide aglycone. This is achieved by observing a correlation between the anomeric proton (H-1) of a sugar and a carbon atom on the aromatic ring of a tyrosine or hydroxyphenylglycine residue in the peptide core.

Mapping Inter-glycosidic Linkages: Defining how the sugar units (Ristosamine, Mannose, Glucose) are connected to each other by identifying correlations between the anomeric proton of one sugar and a specific carbon of the adjacent sugar.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide through-space correlations, identifying protons that are physically close to one another, regardless of their bonding. This information is vital for determining the three-dimensional conformation of the molecule. For this compound, NOESY data helps to define the folded, basket-like shape of the peptide backbone and the spatial orientation of the sugar moieties relative to this core.

The table below summarizes the application of these key NMR techniques in the structural elucidation of this compound.

Mass Spectrometry (MS) Methodologies for Glycopeptide Analysis

Mass spectrometry is a powerful analytical technique that complements NMR by providing precise molecular weight information and crucial sequence data through controlled fragmentation. For large, non-volatile, and thermally sensitive molecules like this compound, specialized "soft" ionization techniques are required.

Historically, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a pivotal method for the analysis of glycopeptide antibiotics. In FAB-MS, the analyte, dissolved in a liquid matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., Xenon). This process desorbs and ionizes the analyte with minimal fragmentation, typically producing an intense pseudomolecular ion, [M+H]⁺. The accurate mass measurement of this ion provides the definitive molecular weight of the intact this compound molecule, confirming its elemental composition.

The true structural power of MS is unlocked through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]⁺ ion of this compound is selectively isolated and then subjected to fragmentation, often via Collision-Induced Dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation of glycopeptides follows predictable pathways, providing a wealth of structural information:

Sequential Loss of Sugar Moieties: The most characteristic fragmentation pattern for glycopeptides is the cleavage of the glycosidic bonds. This results in a series of fragment ions corresponding to the sequential loss of the sugar units from the non-reducing end of the glycan chain. By analyzing the mass differences between the precursor ion and the major fragment ions, the mass—and therefore the identity—of each sugar can be determined. For this compound, this would reveal the sequential loss of Ristosamine, Mannose, and Glucose, confirming the composition and sequence of the oligosaccharide chain.

Aglycone Fragmentation: Cleavage can also occur within the peptide backbone, yielding fragment ions that can help confirm the amino acid sequence determined by NMR.

The table below illustrates a hypothetical but representative fragmentation pathway for this compound as observed in an MS/MS experiment.

Biosynthetic Pathways and Genetic Engineering of Actaplanin a Production

Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Gene Clusters in Actinoplanes Genomes

The core of Actaplanin (B1258164) A is a heptapeptide (B1575542) backbone, which is not synthesized by ribosomes but by large, multi-domain enzymatic complexes known as Non-Ribosomal Peptide Synthetases (NRPS). mdpi.com These NRPS systems function as an assembly line, where individual domains are responsible for selecting, activating, and linking specific amino acid monomers. The genomes of Actinoplanes species are rich in secondary metabolite biosynthetic gene clusters (BGCs), including numerous NRPS, Polyketide Synthase (PKS), and hybrid NRPS/PKS clusters. nih.gov

The biosynthesis of glycopeptide antibiotics like actaplanin is encoded by large BGCs. mdpi.com The central components of these clusters are the NRPS genes that dictate the sequence of the peptide core. mdpi.com Analysis of Actinoplanes genomes, such as that of Actinoplanes sp. SE50/110, reveals a significant portion of the genome is dedicated to secondary metabolism, with dozens of predicted BGCs. nih.govnih.gov While the cluster for acarbose (B1664774) is well-characterized in this strain, other clusters for NRPS and PKS products have also been identified, highlighting the genus's capacity for producing a wide array of complex molecules. nih.gov The NRPS machinery for glycopeptides is responsible for incorporating non-proteinogenic amino acids, a hallmark of this antibiotic class. google.com.na

Table 1: Predicted Secondary Metabolite Gene Clusters in a Representative Actinoplanes Genome (Actinoplanes sp. SE50/110)

Cluster TypeNumber IdentifiedCore Biosynthetic GenesPotential Product Class
NRPSMultipleAdenylation (A), Thiolation (T), Condensation (C) domainsPeptides (e.g., Glycopeptides)
PKS (Type I)MultipleKetosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP)Polyketides
Hybrid NRPS/PKSMultipleContains both NRPS and PKS domainsPeptide-Polyketide Hybrids
OtherMultiplee.g., Terpene synthases, Siderophore synthasesTerpenes, Siderophores

This table is illustrative of the biosynthetic potential found within Actinoplanes genomes, based on findings in strains like SE50/110. nih.gov

Enzymology of Glycosylation and Other Post-Translational Modifications in Actaplanin A Biosynthesis

The biological activity and identity of this compound are defined not only by its peptide core but also by extensive modifications that occur after its synthesis on the NRPS template. These are collectively known as post-translational modifications.

Glycosylation: The actaplanin peptide core, or aglycone, is decorated with several sugar moieties. The actaplanin complex consists of a shared peptide core and an amino sugar (L-ristosamine), but individual actaplanins differ in their neutral sugar composition, which includes glucose, mannose, and rhamnose. nih.govjst.go.jp This glycosylation is carried out by a series of specific glycosyltransferase enzymes, which are typically encoded within the biosynthetic gene cluster. These enzymes catalyze the transfer of sugar units from activated nucleotide sugar donors to the peptide aglycone or to other sugars already attached to the scaffold. This process is crucial for the antibiotic's solubility and its mechanism of action. jst.go.jp

Other Modifications: Beyond glycosylation, the biosynthesis of the actaplanin aglycone involves several key enzymatic steps:

Oxidative Cross-linking: The heptapeptide backbone undergoes extensive cross-linking of its aromatic amino acid side chains. This is performed by cytochrome P450 monooxygenases (Oxy enzymes), which create a rigid, cup-shaped conformation essential for binding to the D-Ala-D-Ala terminus of lipid II in bacterial cell wall synthesis. researchgate.net

Halogenation: Some glycopeptides are chlorinated, a reaction catalyzed by a flavin-dependent halogenase. This modification can enhance antibiotic activity.

Acylation/Deacylation: Some related glycopeptides undergo acylation or deacylation, catalyzed by specific acyltransferases or hydrolases, which can alter the compound's properties. jst.go.jp

Identification and Characterization of Actaplanin Biosynthetic Genes

The complete biosynthetic gene cluster for this compound is located on the chromosome of Actinoplanes missouriensis. While not as extensively characterized as the teicoplanin cluster from Actinoplanes teichomyceticus, its composition can be inferred based on the known structure of actaplanin and the conserved nature of glycopeptide antibiotic (GPA) BGCs. mdpi.comjst.go.jpresearchgate.net

A typical GPA gene cluster, including the one for actaplanin, contains genes for:

NRPS Modules: The core synthetases that assemble the heptapeptide. mdpi.com

Tailoring Enzymes: Genes encoding cytochrome P450 oxidases (for cross-linking), glycosyltransferases (for sugar attachment), halogenases, and methyltransferases. researchgate.net

Precursor Biosynthesis: Genes required to synthesize the non-proteinogenic amino acids and activated sugar donors needed for assembly. mdpi.com

Regulatory Genes: Transcriptional regulators that control the expression of the entire cluster, often in response to growth phase or nutritional signals. mdpi.comnih.gov

Resistance and Export Genes: Genes that confer resistance to the producing organism (to avoid self-destruction) and transport the final antibiotic out of the cell. researchgate.net

Hydrolytic experiments have confirmed that the various actaplanins (A, B1, B2, B3, C1, G) share the same peptide core, with differences arising from the attached neutral sugars. nih.gov This implies the presence of several flexible or substrate-promiscuous glycosyltransferases within the gene cluster. jst.go.jp

Genetic Manipulation Strategies for this compound Production Enhancement

Improving the production of this compound involves overcoming bottlenecks in the native producer, Actinoplanes missouriensis, which is often challenging to manipulate genetically. mdpi.com Modern genetic engineering offers several powerful strategies to enhance yield and create novel compounds.

The development of CRISPR/Cas9-based genome editing tools has revolutionized the genetic manipulation of industrially important bacteria, including the otherwise difficult-to-engineer Actinoplanes. nih.gov A system has been successfully established for Actinoplanes sp. SE50/110, the producer of acarbose, demonstrating its potential for other species in the genus. mdpi.comnih.gov

This technology allows for precise, marker-free gene deletions and modifications. nih.gov The system utilizes a plasmid carrying the gene for the Cas9 protein and a single guide RNA (sgRNA) that directs the Cas9 nuclease to a specific target sequence in the genome, where it creates a double-strand break. mdpi.com This break is then repaired by the cell's own machinery, which can be exploited to delete genes or introduce new DNA. The functionality has been proven by the scarless deletion of a tyrosinase gene in Actinoplanes sp. SE50/110, resulting in a mutant that no longer produces dark pigment. nih.gov

Furthermore, a derivative system, CRISPR interference (CRISPRi), has been developed using a deactivated Cas9 (dCas9). mdpi.comresearchgate.net This system can be used to reversibly silence the expression of target genes without altering the DNA sequence, making it a powerful tool for identifying regulatory genes or metabolic bottlenecks that affect antibiotic production. mdpi.comresearchgate.net These established CRISPR tools could be directly applied to the this compound BGC to enhance production by deleting competing pathways, knocking down negative regulators, or overexpressing positive regulators.

Heterologous expression involves transferring the entire biosynthetic gene cluster from the native producer into a more genetically tractable and industrially robust host organism. This strategy can bypass the difficulties of working with slow-growing or poorly understood native strains. The successful transfer and expression of a BGC requires a well-characterized host and compatible genetic tools.

An Escherichia coli-Actinoplanes intergeneric conjugation system has been developed, enabling the transfer of DNA into Actinoplanes using integrative vectors. acs.orgcore.ac.uk This same principle can be used to clone large DNA fragments, such as the this compound cluster, out of A. missouriensis and into a suitable expression host like Streptomyces coelicolor or Streptomyces lividans. The characterization of gene clusters for other lipopeptide antibiotics like friulimicin has shown that the programmed manipulation of biosynthetic pathways can lead to the creation of novel antibiotic structures. nih.gov This approach not only has the potential to increase the yield of this compound but also facilitates "pathway engineering," where genes can be swapped or modified to produce novel actaplanin analogues with improved properties.

Rational Design: This approach relies on a detailed understanding of the biosynthetic pathway to make targeted genetic modifications. mcmaster.ca Once the this compound BGC is fully sequenced and key genes are characterized, rational design can be employed. Strategies include:

Overexpressing pathway-specific positive regulatory genes to "turn on" the entire cluster.

Duplicating genes that encode rate-limiting enzymatic steps to increase metabolic flux towards the final product. researchgate.net

Modifying the substrate specificity of NRPS domains or glycosyltransferases to generate novel actaplanin derivatives. nycu.edu.tw

Mutagenesis: Before the advent of precise genome editing, strain improvement relied on random mutagenesis followed by screening for high-producing mutants. core.ac.ukresearchgate.net This classical approach, using mutagens like UV radiation or chemicals, is still valuable for generating a diverse pool of mutants. More recently, a novel method was developed for the related producer Actinoplanes teichomyceticus that takes advantage of the natural heterogeneity within the mycelial population. mdpi.comdntb.gov.uanih.gov By generating and regenerating protoplasts, researchers were able to isolate genetically distinct lineages, some of which were phenotypically superior, producing significantly higher amounts of the antibiotic teicoplanin. mdpi.comdntb.gov.uanih.gov This strategy effectively "unravels the hidden industrial potential" of the vegetative mycelium and represents a powerful strain improvement method applicable to A. missouriensis for enhancing this compound production. mdpi.comnih.gov

Table 2: Summary of Genetic Strategies for Enhancing this compound Production

StrategyApproachMechanismPotential Outcome
CRISPR/Cas9 Genome Editing Targeted Gene KnockoutDeletion of genes for competing metabolic pathways or negative regulators. nih.govIncreased precursor supply and pathway flux for this compound.
CRISPRi Transcriptional SilencingRepression of specific genes using dCas9 to identify production bottlenecks. mdpi.comresearchgate.netIdentification of new targets for permanent knockout or overexpression.
Heterologous Expression Pathway RefactoringTransfer of the entire this compound BGC to an optimized industrial host (e.g., Streptomyces). acs.orgnih.govHigher yields, simplified fermentation, and easier genetic manipulation.
Rational Design Pathway EngineeringOverexpression of positive regulators or rate-limiting enzymes; enzyme modification. mcmaster.caresearchgate.netEnhanced production titers and generation of novel actaplanin analogues.
Protoplast Regeneration Phenotypic ScreeningIsolation of high-producing subpopulations from a heterogeneous culture. mdpi.comdntb.gov.uaRapid and effective identification of superior production strains without genetic modification.

Molecular Mechanism of Action of Actaplanin a

Interaction with Bacterial Cell Wall Precursors: Specificity for D-Ala-D-Ala Motif Binding

The primary mode of action for glycopeptide antibiotics like Actaplanin (B1258164) A is their ability to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II. researchgate.netresearchgate.netnih.govwikipedia.orgpsu.edu This specific interaction is fundamental to its antibacterial activity. The glycopeptide molecule forms a complex with the D-Ala-D-Ala dipeptide, effectively sequestering this crucial building block of the bacterial cell wall. nih.govgoogle.com.na The formation of this complex is stabilized by a series of hydrogen bonds between the antibiotic and the peptide terminus. researchgate.netmdpi.com By binding to this precursor, Actaplanin A prevents its incorporation into the growing peptidoglycan chain. wikipedia.orgpsu.edu This binding has been shown to be a strong interaction, as demonstrated in studies with related glycopeptides. For instance, teicoplanin's interaction with a synthetic analog of the D-Ala-D-Ala motif has a high association constant. researchgate.net

Disruption of Peptidoglycan Biosynthesis Pathways

The binding of this compound to the D-Ala-D-Ala terminus of Lipid II has a cascading effect on the peptidoglycan biosynthesis pathway, primarily inhibiting the transglycosylation and transpeptidation steps. researchgate.netuninsubria.it

Inhibition of Transglycosylation: Transglycosylation is the process of polymerizing the disaccharide units (N-acetylglucosamine and N-acetylmuramic acid) from Lipid II into long glycan chains. By binding to Lipid II, this compound creates a bulky complex that sterically hinders the action of transglycosylase enzymes. nih.gov This blockage prevents the elongation of the peptidoglycan chains, a critical step in forming the cell wall backbone. google.com

Inhibition of Transpeptidation: Following transglycosylation, the transpeptidase enzymes are responsible for cross-linking the peptide side chains of adjacent glycan strands. This cross-linking provides the structural integrity and rigidity of the cell wall. open.edu The this compound-Lipid II complex physically obstructs the transpeptidases from accessing their substrate, thereby inhibiting the formation of these essential cross-links. google.com.na

The dual inhibition of both transglycosylation and transpeptidation leads to the accumulation of Lipid II precursors and a weakened cell wall, ultimately causing cell lysis and bacterial death. open.eduescholarship.org

Role of this compound's Complex Structure in its Mechanism of Action

The intricate chemical structure of this compound is crucial for its biological activity. youtube.com Like other glycopeptides, it possesses a complex, glycosylated cyclic or polycyclic peptide core. wikipedia.org this compound shares the ristocetin (B1679390) aglycone with other glycopeptides like teicoplanin and avoparcin, which features a cross-link between amino acid residues 1 and 3, resulting in four fused rings that form a characteristic cradle-like structure. whiterose.ac.uk This three-dimensional conformation is essential for creating the binding pocket that recognizes and accommodates the D-Ala-D-Ala terminus of Lipid II. whiterose.ac.uk

Comparative Analysis of this compound's Mechanism with Other Glycopeptide Antibiotic Classes

While this compound shares its fundamental mechanism of targeting the D-Ala-D-Ala motif with other glycopeptides, there are notable differences when compared to other classes and even within the glycopeptide family itself.

FeatureThis compound / Teicoplanin-likeVancomycin-likeLipoglycopeptides (e.g., Telavancin, Dalbavancin, Oritavancin)Other Lipid II Binders (e.g., Ramoplanin)
Primary Target D-Ala-D-Ala terminus of Lipid II researchgate.netnih.govD-Ala-D-Ala terminus of Lipid II nih.govD-Ala-D-Ala terminus of Lipid II nih.govwikipedia.orgPyrophosphate-sugar moiety of Lipid II dovepress.com
Key Mechanism Inhibition of transglycosylation and transpeptidation researchgate.netuninsubria.itInhibition of transglycosylation and transpeptidation nih.govInhibition of transglycosylation and transpeptidation; disruption of cell membrane integrity nih.govwikipedia.orgInhibition of transglycosylases (MurG) wikipedia.org
Structural Features Glycosylated heptapeptide (B1575542) core, often with a lipid tail researchgate.netmdpi.comGlycosylated heptapeptide core wikipedia.orgGlycosylated heptapeptide core with a lipophilic side chain nih.govwikipedia.orgCyclic glycolipodepsipeptide wikipedia.orgdovepress.com
Dimerization Can form dimers, influenced by lipid tail semanticscholar.orgForms dimers, important for activity nih.govDimerization may be enhanced by lipophilic tail ucl.ac.beDoes not target the peptide stem for binding dovepress.com

Vancomycin (B549263) , the archetypal glycopeptide, primarily relies on its peptide backbone for binding to the D-Ala-D-Ala terminus. nih.gov In contrast, teicoplanin-like glycopeptides, which include this compound, often possess a lipid tail. researchgate.netmdpi.com This lipophilic moiety is thought to anchor the antibiotic to the bacterial membrane, increasing its local concentration near the site of peptidoglycan synthesis and enhancing its binding to Lipid II. semanticscholar.org

Lipoglycopeptides , such as telavancin, dalbavancin, and oritavancin, are semi-synthetic derivatives that build upon the glycopeptide scaffold. nih.gov They possess extended lipophilic side chains that not only improve binding to Lipid II but also confer a secondary mechanism of action by disrupting the bacterial cell membrane's integrity, leading to depolarization and increased permeability. nih.govwikipedia.org

Other antibiotics like ramoplanin also target Lipid II but bind to a different part of the molecule, the pyrophosphate-sugar region, and directly inhibit the transglycosylase enzyme MurG. wikipedia.orgdovepress.com This difference in the binding site means that resistance mechanisms affecting the D-Ala-D-Ala terminus may not confer resistance to ramoplanin. dovepress.com

Microbial Resistance Mechanisms to Actaplanin a

Enzymatic Modifications of the Peptidoglycan Target (e.g., D-Ala-D-Lac Ligases)

The most significant mechanism of high-level resistance to glycopeptide antibiotics like Actaplanin (B1258164) A involves the enzymatic alteration of the antibiotic's target site within the bacterial cell wall. Glycopeptides function by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting the transglycosylation and transpeptidation steps essential for cell wall synthesis. Resistance is achieved by reprogramming this pathway to produce precursors with a different terminus that binds glycopeptides poorly.

This modification is primarily accomplished by a cluster of genes, most notably the vanHAX operon, which replaces the D-Ala-D-Ala dipeptide with a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide. This single substitution of an ester bond (in D-Ala-D-Lac) for a peptide bond (in D-Ala-D-Ala) results in the loss of a crucial hydrogen bond interaction with the antibiotic, reducing its binding affinity by approximately 1,000-fold.

The key enzymes encoded by the vanHAX cluster orchestrate this change:

VanH: A D-lactate dehydrogenase that reduces pyruvate (B1213749) to D-lactate (D-Lac).

VanA: A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide. This enzyme is pivotal to the resistance mechanism.

VanX: A D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala produced by the host's native D-Ala-D-Ala ligase. This "editing" function is essential to ensure that only the modified, low-affinity precursors are incorporated into the growing peptidoglycan layer.

In some cases, resistance involves the substitution of D-Ala-D-Ala with D-alanyl-D-serine (D-Ala-D-Ser), which confers a lower level of resistance. This pathway is mediated by a different set of enzymes, including a ligase with specificity for D-Ala-D-Ser.

Table 1: Key Enzymes in Peptidoglycan Modification for Glycopeptide Resistance

EnzymeGeneFunctionRole in Resistance
D-Lactate Dehydrogenase vanHReduces pyruvate to form D-lactate.Provides the D-lactate substrate for the modified peptidoglycan precursor.
D-Ala-D-Lac Ligase vanACatalyzes the synthesis of the D-Ala-D-Lac depsipeptide.Creates the modified precursor terminus that has low affinity for glycopeptides.
D,D-Dipeptidase vanXHydrolyzes the normal D-Ala-D-Ala dipeptide.Eliminates the susceptible, high-affinity target from the cell.
D,D-Carboxypeptidase vanYCleaves the terminal D-alanine from the peptidoglycan precursor.An accessory mechanism that can contribute to resistance by removing the binding site.

Analysis of Efflux Pump Systems and Other Resistance-Conferring Transport Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. By reducing the intracellular concentration of a drug, the overexpression of efflux pumps can be a significant factor in antibiotic resistance. While target site modification is the primary mechanism for high-level glycopeptide resistance, efflux pumps can contribute to intrinsic or low-level resistance and are a major defense strategy against many other classes of antimicrobials.

Bacterial efflux pumps are generally categorized into several major families based on their structure, energy source, and substrate specificity.

ATP-Binding Cassette (ABC) Superfamily: These pumps utilize the energy from ATP hydrolysis to transport substrates across the cell membrane.

Major Facilitator Superfamily (MFS): This is one of the largest groups of transporters, which typically use the proton motive force to expel compounds.

Resistance-Nodulation-Cell Division (RND) Family: A family particularly prominent in Gram-negative bacteria, these pumps are part of a three-component system that spans the inner membrane, periplasm, and outer membrane, allowing for the direct expulsion of drugs from the cell.

Small Multidrug Resistance (SMR) Family: These are small membrane proteins that also function as proton-drug antiporters.

Multidrug and Toxin Extrusion (MATE) Family: These pumps utilize either a proton or sodium ion gradient to drive the efflux of toxic compounds.

Although less studied in the context of glycopeptides compared to other antibiotic classes, the potential for efflux-mediated resistance exists. The overexpression of these pumps, often due to mutations in their regulatory genes, can lead to a multidrug-resistant phenotype.

Advanced Analytical and Bioanalytical Methodologies for Actaplanin a Research

Quantitative Analysis of Actaplanin (B1258164) A in Complex Biological Matrices

The accurate quantification of Actaplanin A in complex biological matrices such as milk, plasma, and animal tissues is crucial for pharmacokinetic studies and residue analysis. Methodologies for this purpose typically involve a multi-step process encompassing extraction, clean-up, and chromatographic separation coupled with sensitive detection.

A notable method for the determination of actaplanin residues in cow's milk has been developed, achieving a detection limit of 0.01 ppm. nih.govnih.gov The sample preparation for this method involves an initial precipitation of milk proteins with acetonitrile (B52724). Following this, the resulting pellet is extracted with a buffer solution. To remove interfering lipids, the extract is defatted. A crucial clean-up and concentration step is then performed using column chromatography with an Amberlite resin, from which actaplanin is eluted using a mixture of methanol (B129727) and hydrochloric acid. nih.govnih.gov

For other complex biological matrices such as animal tissues (e.g., muscle, liver) and plasma, generic sample preparation techniques are often employed and adapted. lcms.czprotocols.ionih.gov A widely used approach for tissues is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction with an organic solvent like acetonitrile, followed by a dispersive solid-phase extraction (dSPE) clean-up step to remove matrix components. lcms.cznih.gov For plasma samples, a common and straightforward sample preparation technique is protein precipitation, often using acetonitrile or a mixture of methanol and acetonitrile, to remove high-molecular-weight proteins prior to analysis. researchgate.netnih.gov

High-performance liquid chromatography (HPLC) is the cornerstone for the separation and quantification of this compound. wikipedia.orgnih.gov Reversed-phase chromatography, typically utilizing a C18 column, is commonly employed. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer, with the pH adjusted to ensure optimal separation and peak shape. who.intjapsonline.com Isocratic or gradient elution can be used to achieve the desired separation from endogenous matrix components and other related substances. nih.govjapsonline.com Detection is usually accomplished using a UV detector, as the peptide core of this compound exhibits a characteristic UV absorbance maximum around 279-280 nm. google.com For enhanced sensitivity and selectivity, especially at trace levels, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique. lcms.cznih.govnih.gov

Table 1: Methodologies for Quantitative Analysis of this compound and Similar Antibiotics in Biological Matrices

MatrixSample PreparationChromatographic MethodDetectionKey Findings
MilkAcetonitrile precipitation, buffer extraction, defatting, Amberlite resin chromatography nih.govnih.govThin-Layer Chromatography (TLC)BioautographyDetection limit of 0.01 ppm for actaplanin. nih.govnih.gov
Animal TissueGeneric liquid extraction (e.g., QuEChERS) lcms.cznih.govHPLC or LC-MS/MSUV or MS/MSEffective for multi-residue screening of veterinary drugs. lcms.cznih.gov
PlasmaProtein precipitation with acetonitrile/methanol researchgate.netnih.govHPLC or LC-MS/MSUV or MS/MSRapid and sensitive quantification of antibiotics for pharmacokinetic studies. researchgate.netnih.gov

Development and Application of Bioautography and Microbiological Assay Techniques

Bioautography and microbiological assays are fundamental techniques for detecting the biological activity of antibiotics and their derivatives. These methods are particularly valuable in the research of this compound for screening purposes and to assess the activity of its metabolites or degradation products.

Bioautography combines chromatographic separation with microbiological detection. A specific bioautographic method has been developed for the evaluation of actaplanin in milk. nih.govnih.gov In this method, after extraction and clean-up, the purified extract is spotted on a cellulose (B213188) thin-layer chromatography (TLC) plate and developed using a methanol-chloroform-ammonium hydroxide (B78521) mixture. This step serves to concentrate the actaplanin components into a single spot, thereby increasing the sensitivity of the determination. nih.govnih.gov Following chromatography, the plate is overlaid with an agar (B569324) medium inoculated with a susceptible test organism, typically Bacillus subtilis. nih.govnih.govscribd.com After incubation, zones of growth inhibition appear where the antibiotic has diffused into the agar, providing a qualitative or semi-quantitative measure of its presence and activity. nih.govnih.gov The sensitivity of this assay can be optimized by adjusting various parameters, including the type and concentration of the agar, the nutritional composition of the medium, and the addition of a synergistic inhibitor to enhance the response of the test strain. nih.govnih.gov

Microbiological assays, such as the cylinder-plate method and the turbidimetric method, are used for the quantitative determination of the potency of antibiotics. lcms.czoup.comnihs.go.jpbioassay.de

Cylinder-plate (or cup-plate) method: This diffusion-based assay involves pouring an agar medium inoculated with a test microorganism, such as Bacillus subtilis, into petri dishes. nih.govnih.gov Small, sterile cylinders or wells are placed on the agar surface, and solutions of this compound at known concentrations (standards) and the test samples are added to these cylinders. During incubation, the antibiotic diffuses into the agar, creating a circular zone of growth inhibition. The diameter of this zone is proportional to the concentration of the antibiotic. lcms.czoup.com

Turbidimetric method: This method is based on the inhibition of microbial growth in a liquid medium. oup.combioassay.descielo.brnih.gov Known concentrations of this compound and the test samples are added to tubes containing a liquid culture medium inoculated with a test organism. After an incubation period, the growth of the microorganism is measured by the turbidity of the solution using a spectrophotometer. The inhibitory effect of the test samples is compared to that of the standard solutions to determine the potency. oup.comscielo.br This method has the advantage of a shorter incubation time compared to the cylinder-plate assay. oup.com

Table 2: Bioassay Techniques for this compound

TechniquePrincipleTest OrganismKey Applications
BioautographyChromatographic separation followed by microbiological detection on the plate. nih.govnih.govBacillus subtilis nih.govnih.govscribd.comIdentification and semi-quantitation of active components in complex mixtures. nih.govnih.gov
Cylinder-Plate AssayDiffusion of the antibiotic from a cylinder into an inoculated agar medium, creating an inhibition zone. lcms.czoup.comBacillus subtilis nih.govQuantitative determination of antibiotic potency. nih.gov
Turbidimetric AssayMeasurement of the inhibition of microbial growth in a liquid medium by changes in turbidity. oup.comscielo.brnih.govSusceptible bacterial strainRapid quantitative determination of antibiotic potency. oup.comscielo.br

Chromatographic-Mass Spectrometric Coupling for Metabolite Profiling of this compound and its Derivatives

The investigation of the metabolic fate of this compound is critical to understanding its efficacy and persistence in vivo. The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the profiling, identification, and structural elucidation of metabolites and degradation products. nih.govmdpi.commdpi.comnih.gov

The general workflow for metabolite profiling of a compound like this compound involves incubating the drug with a biological system, such as liver microsomes or in vivo in animal models, followed by extraction and analysis by LC-MS/MS. protocols.iomdpi.com High-resolution mass spectrometry (HRMS), often with technologies like quadrupole time-of-flight (Q-TOF) or Orbitrap, is instrumental in this process. It allows for the determination of the accurate mass of potential metabolites, from which their elemental composition can be deduced. mdpi.comresearchgate.net

For the identification of metabolites, various MS/MS scan functions are employed. A common strategy is the predictive multiple reaction monitoring-information dependent acquisition-enhanced product ion (pMRM-IDA-EPI) mode. mdpi.com In this approach, the mass spectrometer is programmed to look for predicted metabolites (e.g., hydroxylated, demethylated, or hydrolyzed forms of the parent drug) and, upon detection, automatically trigger the acquisition of a full product ion spectrum. mdpi.com The fragmentation pattern of the metabolite is then compared to that of the parent compound, this compound, to pinpoint the site of metabolic modification. mdpi.com For instance, the identification of degradation products of new drug substances has been successfully achieved by comparing the product ions of the degraded compounds to the protonated parent drug. mdpi.com

While specific studies detailing the comprehensive metabolite profile of this compound using modern LC-MS/MS are not extensively published, the methodologies are well-established for other complex molecules, including other glycopeptide antibiotics. mdpi.comnih.gov Early studies on Actaplanin derivatives utilized techniques like plasma desorption mass spectroscopy to confirm their structure. google.com The application of modern LC-HRMS would enable the identification of key metabolic pathways, such as hydrolysis of the glycosidic bonds, which was observed in early hydrolytic studies that led to the formation of the pseudo-aglycone. nih.gov

Table 3: LC-MS Based Methodologies for Metabolite and Degradation Product Analysis

TechniqueIonization ModeMass AnalyzerKey Application
LC-MS/MSElectrospray (ESI)Triple Quadrupole (QqQ), Ion TrapTargeted quantification and screening of known metabolites. mdpi.com
LC-HRMSElectrospray (ESI)Time-of-Flight (TOF), OrbitrapAccurate mass measurement for formula determination of unknown metabolites and degradation products. mdpi.comresearchgate.net
Multi-Stage MS (MSn)Electrospray (ESI)Ion Trap, OrbitrapDetailed structural elucidation through sequential fragmentation. mdpi.com

Development of Analytical Methods for Studying this compound-Target Interactions

Understanding the interaction between this compound and its molecular target is fundamental to explaining its antibacterial activity. The primary target for glycopeptide antibiotics is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor in the biosynthesis of the bacterial cell wall. nih.govpsu.edu Several analytical methods have been developed to study and quantify this interaction.

A significant development in this area is the Solid-Phase Enzyme-Receptor Assay (SPERA) . nih.govoup.comcapes.gov.br This competitive binding assay has been specifically developed for glycopeptide antibiotics of the vancomycin (B549263) class, including actaplanin. nih.govoup.com The principle of SPERA is based on the competition between the free antibiotic and an enzyme-labeled glycopeptide (such as teicoplanin) for binding to a synthetic analog of the biological receptor, albumin-ε-aminocaproyl-D-alanyl-D-alanine, which is immobilized on a solid phase. nih.govoup.com The amount of bound enzyme-labeled glycopeptide is inversely proportional to the concentration of the free antibiotic in the sample. This assay is highly specific and sensitive, allowing for the quantitative detection of glycopeptides in complex media like human serum. nih.govoup.com Notably, in these competitive binding assays, actaplanin was found to be the strongest competitor among several tested glycopeptides, including vancomycin and teicoplanin, indicating a very high affinity for the D-Ala-D-Ala target. nih.govscribd.comoup.com

Affinity chromatography is another powerful technique used to study biomolecular interactions. sciengine.comnih.gov In this application, a ligand, such as a synthetic peptide terminating in D-Ala-D-Ala, can be immobilized on a chromatographic support. When a solution containing this compound is passed through this column, the antibiotic will bind to the immobilized ligand. The strength of this interaction can be studied by observing the conditions required to elute the bound this compound. nih.gov This technique can be used for both qualitative and quantitative characterization of binding affinities. nih.gov

Calorimetry , particularly Isothermal Titration Calorimetry (ITC) , provides a direct measurement of the heat released or absorbed during the binding event between a drug and its target. nih.govgoogle.comnih.gov By titrating this compound into a solution containing a soluble form of its target peptide (e.g., N,N'-diacetyl-Lys-D-Ala-D-Ala), ITC can determine the binding affinity (Ka), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy ΔH and entropy ΔS). google.comnih.gov These data provide a complete thermodynamic profile of the binding process, offering deep insights into the molecular forces driving the interaction.

Table 4: Analytical Methods for Studying this compound-Target Interactions

MethodPrincipleInformation Obtained
Solid-Phase Enzyme-Receptor Assay (SPERA)Competitive binding to an immobilized synthetic receptor analog. nih.govoup.comRelative binding affinity, quantitative detection of the antibiotic. nih.govoup.com
Affinity ChromatographySeparation based on the specific binding of the analyte to an immobilized ligand. sciengine.comnih.govQualitative and quantitative characterization of binding, determination of interaction sites. nih.gov
Isothermal Titration Calorimetry (ITC)Measurement of heat changes upon binding of the ligand to the target. nih.govgoogle.comnih.govBinding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). google.comnih.gov

Future Research Directions and Unexplored Potential of Actaplanin a

Rational Design and Synthesis of Next-Generation Actaplanin (B1258164) A Analogs with Modified Antimicrobial Properties

The core structure of Actaplanin A offers a robust scaffold for chemical modification, providing a foundation for the rational design of new analogs with enhanced or altered antimicrobial activities. mcmaster.canih.gov A primary strategy involves the creation of derivatives through targeted chemical synthesis. Research has shown that modifications, such as the introduction of N-acyl side chains, can produce novel antibiotic compounds. google.comi.moscow The goal of such synthetic efforts is to generate molecules that may overcome existing resistance mechanisms or exhibit a broader spectrum of activity. rsc.org

The process of rational design relies on understanding the structure-activity relationships of the parent molecule. By selectively modifying parts of the this compound structure—such as its peptide core or its glycosylation pattern—researchers can systematically probe how these changes affect its ability to inhibit bacterial growth. nih.govjst.go.jp For example, creating derivatives by altering the sugar moieties or acylating the amino sugar could lead to analogs with improved efficacy against vancomycin-resistant strains. asm.org

Future work in this area will likely focus on creating libraries of this compound analogs for high-throughput screening against panels of clinically relevant, drug-resistant bacteria. This approach, combining synthetic chemistry with microbiological testing, is essential for identifying next-generation candidates. researchgate.net

Table 1: Comparative Antimicrobial Activity of Glycopeptides Against Resistant Bacteria This table is illustrative, based on findings for glycopeptides, to demonstrate the potential impact of analog development.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Vancomycin (B549263)Vancomycin-Resistant E. faecium>512
TeicoplaninVancomycin-Resistant E. faecium16
ActaplaninVancomycin-Resistant E. faecium512
N-Decanoyl-Vancomycin (Analog)Vancomycin-Resistant E. faecium32

Source: Data synthesized from findings on glycopeptide activities against resistant enterococci. asm.org

Exploration of Cryptic Biosynthetic Pathways and Novel this compound Variants through Genome Mining

The producing organism of Actaplanin, Actinoplanes missouriensis, likely harbors a greater biosynthetic potential than is observed under standard laboratory fermentation conditions. jst.go.jpresearchgate.net Modern genome sequencing has revealed that many actinomycetes contain numerous "silent" or "cryptic" biosynthetic gene clusters (BGCs) that have the potential to produce novel secondary metabolites. helmholtz-hips.denih.gov Genome mining is a powerful bioinformatic approach used to identify and analyze these BGCs. mdpi.comjmicrobiol.or.kr

Future research will involve sequencing the complete genome of Actinoplanes missouriensis and using computational tools like antiSMASH to identify the BGC responsible for Actaplanin production, as well as other uncharacterized BGCs. jmicrobiol.or.kr This approach could uncover pathways for novel Actaplanin variants with different glycosylation patterns or peptide backbones, or even entirely new classes of related compounds. researchgate.net

Once a cryptic BGC of interest is identified, various genetic manipulation techniques can be employed to activate it. mdpi.com These strategies include:

Gene Activation/Inactivation: Using tools like CRISPR-Cas9 to delete repressor genes or insert promoter genes to switch on the expression of a silent cluster. actanaturae.ru

Heterologous Expression: Cloning the entire BGC into a well-characterized host organism that is optimized for secondary metabolite production. researchgate.net

Combinatorial Biosynthesis: Mixing and matching genes from different glycopeptide pathways to create novel molecular structures. mdpi.com

These methods provide a pathway to unlock the hidden chemical diversity within the producing organism, potentially leading to the discovery of new and valuable bioactive molecules. helmholtz-hips.de

Advanced Structural Biology Studies of this compound in Complex with its Molecular Targets

A deep understanding of how this compound interacts with its bacterial target at the atomic level is crucial for both understanding its mechanism of action and for guiding the rational design of more potent analogs. frontiersin.orgdepositolegale.it The primary target for glycopeptide antibiotics like Actaplanin is the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of lipid II, a key precursor in bacterial cell wall peptidoglycan synthesis.

Advanced structural biology techniques are essential for visualizing this interaction. Future research should prioritize:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These methods can be used to solve the high-resolution three-dimensional structure of this compound bound to its D-Ala-D-Ala target or to larger fragments of the bacterial cell wall machinery. Such studies would reveal the precise network of hydrogen bonds and other molecular interactions that are critical for its antibiotic activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and dynamics of the this compound-target complex in solution, complementing the static pictures provided by crystallography and cryo-EM. jst.go.jp

Detailed structural insights can explain how modifications to the this compound structure might enhance binding affinity or allow the molecule to overcome resistance mechanisms. nih.gov This knowledge provides a critical feedback loop for the synthetic chemistry efforts described in section 8.1, enabling a more targeted and effective approach to drug design. frontiersin.org

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Enhance this compound Research and Production

A systems-biology approach, integrating various "omics" technologies, offers a comprehensive strategy to enhance both the fundamental understanding and the production yield of this compound. frontiersin.orgmdpi.com These high-throughput methods provide a holistic view of the biological processes occurring within Actinoplanes missouriensis.

Genomics: As discussed in section 8.2, whole-genome sequencing is the starting point. It identifies the complete genetic blueprint, including the Actaplanin BGC, regulatory genes, and pathways that supply precursor molecules. mdpi.com This information is foundational for targeted genetic engineering to improve production strains. allaboutfeed.net

Transcriptomics: This technology, often performed using RNA-sequencing (RNA-seq), measures the expression levels of all genes in the organism under specific conditions. By comparing the transcriptomes of high- and low-producing strains or cells grown under different fermentation conditions, researchers can identify key regulatory genes and pathways that are correlated with high this compound yields. This knowledge can be used to engineer strains or optimize fermentation processes.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within the cell. By tracking the levels of amino acid precursors, sugars, and biosynthetic intermediates, metabolomics can reveal metabolic chokepoints or precursor supply limitations that affect this compound production.

Integrating data from these omics technologies provides a multi-layered understanding of this compound biosynthesis. frontiersin.org This comprehensive insight is invaluable for designing rational strategies to engineer the producing strain for industrial-scale overproduction of this compound or its novel variants. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms through which Actaplanin A influences microbial activity in ruminants?

  • Methodological Answer : To investigate this, researchers should conduct in vitro rumen simulations using batch cultures or continuous fermenters. Measure volatile fatty acid (VFA) production (e.g., propionate, acetate) via gas chromatography, and compare microbial diversity using 16S rRNA sequencing before and after this compound administration. Dose-response assays (e.g., 0–4 mg/g feed) can identify thresholds for metabolic shifts .

Q. How should researchers design controlled experiments to evaluate this compound’s effects on grazing livestock performance?

  • Methodological Answer : Use randomized block designs with matched weight/breed cohorts (e.g., Hereford or Angus steers). Include a control group (no this compound) and treatment groups with varying doses (e.g., 171–343 mg/head/day). Monitor mineral intake weekly and weight gain biweekly over ≥100 days. Rotate pastures to control forage variability, and use ANOVA to analyze dose-dependent effects .

Q. What criteria should guide the selection of animal models for this compound studies?

  • Methodological Answer : Prioritize breeds with documented baseline rumen profiles (e.g., Hereford for high-fiber diets). Ensure uniformity in age, weight (±5%), and health status. For longitudinal studies, use non-lactating, non-pregnant animals to minimize metabolic confounders. Validate model suitability via pilot trials measuring feed conversion ratios .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound dose-response studies, such as reduced efficacy at higher doses?

  • Methodological Answer : Conduct meta-analyses of existing trials (e.g., Lomas, 1984) to identify confounding variables like breed-specific metabolism or pasture composition. Use factorial designs to isolate interactions between dose, intake frequency (e.g., free-choice vs. fixed supplementation), and microbial adaptation over time. Employ mixed-effects models to account for hierarchical data structures .

Q. What methodologies are recommended for isolating this compound’s specific effects on VFA production from confounding variables in in vivo studies?

  • Methodological Answer : Implement tracer techniques (e.g., ¹³C-labeled substrates) to track propionate synthesis pathways. Pair this with metatranscriptomics to link microbial gene expression shifts to VFA outputs. Use crossover designs where animals serve as their own controls, with washout periods to mitigate carryover effects .

Q. How should longitudinal data on this compound’s impact on weight gain be statistically analyzed to account for non-linear trends?

  • Methodological Answer : Apply segmented regression or generalized additive models (GAMs) to identify inflection points in growth curves. Adjust for covariates like seasonal forage quality using time-series analysis. Validate robustness via bootstrapping, as done in Lomas (1984) to address small sample limitations .

Q. What strategies optimize the integration of this compound with other feed additives without antagonizing rumen function?

  • Methodological Answer : Use response surface methodology (RSM) to model interactions between this compound and additives like ionophores. Test combinations in in vitro rumen models first, measuring parameters like methane production and pH stability. Prioritize synergistic pairs showing ≥15% improvement in feed efficiency over monotherapy .

Key Data from Foundational Studies

ParameterExperiment A (Hereford Steers)Experiment B (Angus Steers)
Optimal Dose (mg/head/day)255171
Weight Gain Improvement12.6%5.7%
VFA Profile ShiftPropionate ↑, Total VFA ↔Propionate ↑, Acetate ↔
Trial Duration (days)11984
SourceLomas (1984) Lomas (1984)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.